2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of related compounds have also been reported .Scientific Research Applications
Radioligand for Human A2B Adenosine Receptors
MRE 2029-F20, a compound closely related to the specified chemical, is a selective antagonist ligand of A2B adenosine receptors. It has been developed as a radioligand, [3H]-MRE 2029-F20, which binds to human A2B receptors expressed in CHO cells. This makes it a useful tool for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Synthesis of Novel Compounds
Research has focused on synthesizing new compounds with structures similar to the specified chemical. For example, Sebhaoui et al. (2020) reported the synthesis of new compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, characterized by X-ray diffraction. These compounds have been further evaluated through theoretical parameters calculated using density functional theory (Sebhaoui et al., 2020).
Coordination Complexes and Antioxidant Activity
The creation of novel coordination complexes using derivatives similar to the specified compound has been a subject of study. Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and examined their coordination complexes with Co(II) and Cu(II). The antioxidant activity of these ligands and complexes was determined, showing significant antioxidant activity (Chkirate et al., 2019).
Synthesis and Drug-likeness Prediction
Pandya et al. (2019) synthesized a library of compounds with structural elements similar to the specified chemical. They investigated the synthesized compounds for their in-silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. Some compounds showed good to moderate activity against bacterial strains, and the in-silico analysis depicted excellent drug-likeness properties (Pandya et al., 2019).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-8-11(6-18-21)16-19-15(25-20-16)7-17-14(22)5-10-2-3-12-13(4-10)24-9-23-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINWUXENDEAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |
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